Welcome to the BenchChem Online Store!
molecular formula C12H9NO2 B167123 2-Nitrobiphenyl CAS No. 86-00-0

2-Nitrobiphenyl

Cat. No. B167123
M. Wt: 199.2 g/mol
InChI Key: YOJKKXRJMXIKSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07982064B2

Procedure details

According to General Procedure A, a mixture of o-chloronitrobenzene (79 mg, 0.50 mmol), phenylboronic acid (91 mg, 0.75 mmol), CsF (228 mg, 1.50 mmol), Pd(OAc)2 (2 mg, 0.01 mmol) and 12f (8 mg, 0.02 mmol) in 1,4-dioxane (2.5 mL) has heated to reflux, cooled and filtered. Evaporation of the solvent under reduced pressure and column chromatography of the pre-adsorbed crude material (1% Et2O in hexane, silica gel) gave 51d (73 mg, 73%) as a bright yellow oil. 1H NMR (300 MHz, CDCl3) δ 7.86 (d, 1H, J=8.0 Hz), 7.62 (t, 1H, J=7.5 Hz), 7.51-7.40 (m, 5H), 7.34-7.31 (m, 2H); 13C NMR (75.5 MHz, CDCl3) δ 149.3, 137.4, 136.3, 132.2, 131.9, 128.7, 128.2, 128.1, 127.9, 124.0.
Quantity
79 mg
Type
reactant
Reaction Step One
Quantity
91 mg
Type
reactant
Reaction Step One
Name
Quantity
228 mg
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
2 mg
Type
catalyst
Reaction Step One
Name
Quantity
8 mg
Type
catalyst
Reaction Step One
Name
Yield
73%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N+:8]([O-:10])=[O:9].[C:11]1(B(O)O)[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.[F-].[Cs+]>O1CCOCC1.CC([O-])=O.CC([O-])=O.[Pd+2].C1(P(C2C=CC=CC=2)C2[C-](N(C)C)C=CC=2)C=CC=CC=1.[CH-]1C=CC=C1.[Fe+2]>[N+:8]([C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)([O-:10])=[O:9] |f:2.3,5.6.7,8.9.10|

Inputs

Step One
Name
Quantity
79 mg
Type
reactant
Smiles
ClC1=C(C=CC=C1)[N+](=O)[O-]
Name
Quantity
91 mg
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Name
Quantity
228 mg
Type
reactant
Smiles
[F-].[Cs+]
Name
Quantity
2.5 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
2 mg
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]
Name
Quantity
8 mg
Type
catalyst
Smiles
C1(=CC=CC=C1)P(C=1[C-](C=CC1)N(C)C)C1=CC=CC=C1.[CH-]1C=CC=C1.[Fe+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
has heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent under reduced pressure and column chromatography of the pre-adsorbed crude material (1% Et2O in hexane, silica gel)

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 73 mg
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 73.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.